Erythramine is primarily extracted from the bark and leaves of Erythrina plants, which are commonly found in tropical and subtropical regions. These plants have been traditionally used in herbal medicine for their analgesic, anti-inflammatory, and neuroprotective effects. The specific isolation of erythramine involves extracting the alkaloid from the plant material, followed by purification processes such as chromatography.
Erythramine is classified as a tertiary amine and a member of the broader category of alkaloids. Its structure features a bicyclic framework typical of many natural products, contributing to its biological activity.
The synthesis of erythramine can be approached through several methods, including total synthesis and semi-synthesis from natural precursors. A notable synthetic route involves the use of gem-dihalocyclopropanes as intermediates. For instance, one method described the enantioselective total synthesis of ent-erythramine through a series of bond-forming reactions, including Suzuki–Miyaura cross-coupling and silver(I)-induced electrocyclic ring opening .
Erythramine's molecular structure consists of a complex bicyclic framework typical of tetrahydroisoquinoline alkaloids. Its molecular formula is , with a specific stereochemistry that contributes to its biological activity.
Erythramine undergoes various chemical reactions that highlight its reactivity and potential for modification:
The chemical reactivity is largely influenced by the nitrogen atom in the structure, which can act as a nucleophile or electrophile depending on the reaction conditions.
Erythramine exerts its biological effects primarily through interactions with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission and muscle contraction.
Research indicates that erythramine may have potential applications in modulating nAChR activity, which could be beneficial in treating conditions like neurodegenerative diseases .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize erythramine and confirm its structure during synthesis.
Erythramine has diverse applications in scientific research:
Erythramine represents a structurally and biologically significant alkaloid isolated from various plant species within the Erythrina genus (Fabaceae family). This tetracyclic compound belongs to the dihydroerythrinane subclass of Erythrina alkaloids, characterized by a complex fused ring system incorporating a tetrahydroisoquinoline core [1]. Unlike simpler Erythrina alkaloids, erythramine features a distinctive spiro-fused benzodioxole moiety that contributes to its three-dimensional complexity and potential biological interactions [1] [8]. As a secondary metabolite, erythramine participates in the chemical defense systems of coral trees, serving as part of their arsenal against herbivores and pathogens through neuromuscular blocking activities [1]. This review systematically examines the chemical identity, historical discovery, and biogenetic context of this pharmacologically intriguing molecule.
The systematic chemical identity of erythramine is defined by its molecular structure and established naming conventions:
Table 1: Comprehensive Nomenclature and Chemical Identification of Erythramine
Identifier Type | Designation | Source/Reference |
---|---|---|
Systematic IUPAC Name | (3R,5S,10aR)-2,3,4,5,6,10a-Hexahydro-8,9-dimethoxy-5-methyl-1H-[1,3]dioxolo[4,5-g]indolizino[8,7,6-hi]indole | [1] [8] |
Alternative Chemical Names | Erythramine; Erythrinan-6-one, 15,16-dimethoxy- | [1] [9] |
Molecular Formula | C₁₈H₂₂NO₃ | [1] [7] |
CAS Registry Number | 466-77-3 | [7] [9] |
Absolute Configuration | 3R,5S,10aR | [8] |
Molecular Weight | 300.38 g/mol | [1] |
Elemental Composition | C: 71.98%; H: 7.38%; N: 4.66%; O: 15.98% | Calculated |
The erythramine structure incorporates a dihydroerythrinane skeleton characterized by a tetrahydroisoquinoline core (rings A, B, C, and D). This core structure is further modified by a spiro-linked benzodioxole system at positions C-15 and C-16, creating its distinctive pentacyclic architecture [1]. The molecule contains two methoxy groups (-OCH₃) positioned at C-8 and C-9, and a methyl group at the nitrogen-containing C-5 position [8]. Crystallographic studies confirm the absolute stereochemistry as (3R,5S,10aR), which is essential for understanding its biological activity and interactions with molecular targets [8]. Erythramine shares structural homology with other Erythrina alkaloids like erysodine and erysovine but is distinguished by its dimethoxy-substituted benzodioxole component [1].
The isolation and characterization of erythramine unfolded against the backdrop of extensive phytochemical investigations into Erythrina species:
Structural Challenges: Early researchers faced significant difficulties in elucidating erythramine's complex structure due to limited spectroscopic technologies. Initial structural proposals were based primarily on degradation studies and functional group analysis, which suggested a polycyclic alkaloid with methoxy and methylamino substituents but could not fully resolve its stereochemical complexity [2].
Synthetic Milestones: The challenging architecture of erythramine motivated synthetic chemists for decades. A landmark achievement came in 2007 with the publication of an enantioselective total synthesis of ent-erythramine and 3-epi-erythramine. This sophisticated 15-step sequence featured three pivotal transformations: (1) a Suzuki-Miyaura cross-coupling to establish the carbon framework; (2) a silver(I)-induced electrocyclic ring opening of a gem-dichlorocyclopropane intermediate; and (3) a radical addition/elimination cascade to complete the pentacyclic system [8].
Table 2: Historical Milestones in Erythramine Research
Year | Milestone | Significance |
---|---|---|
1939 | US Patent 2,252,709 | First documented isolation and purification process for erythramine from Erythrina species [2] |
Mid-20th Century | Structural characterization studies | Established basic molecular framework through degradation chemistry and functional group analysis [2] |
1991 | Alkaloid distribution studies | Identification of erythramine in E. latissima seeds and structural relationship to erythroidine alkaloids [1] |
2007 | Enantioselective total synthesis | First asymmetric synthesis of erythramine enantiomers via innovative cyclopropane ring-opening strategy [8] |
Biogenetically, erythramine originates from tetrahydroisoquinoline precursors that undergo oxidative transformations and ring rearrangements. It shares a biosynthetic pathway with curare-like neuromuscular blockers such as α-erythroidine found in the same plant sources [1]. This relationship explains the observed paralysis potency in biological assays, linking its molecular architecture to its physiological effects on striated muscle [1].
The genus Erythrina (Fabaceae: Papilionoideae) comprises approximately 112–170 species of trees and shrubs distributed pantropically and subtropically, with notable concentrations in South America and Africa [1] [6]. These species, commonly called coral trees, produce a diverse array of alkaloids, with erythramine representing one specialized structural variant:
Species-Specific Production: Erythramine has been identified in several Erythrina species, most notably in E. latissima (broad-leaved coral tree) and related species. These slow-growing trees require 20-30 years to form a substantial canopy and can live for over a century, during which they accumulate complex alkaloid profiles in their seeds and seed pods [1].
Phylogenetic Distribution: The production of erythramine and related alkaloids occurs across taxonomically diverse species within the genus, including:
Table 3: Erythrina Species Documented as Alkaloid Sources Including Erythramine
Species | Geographic Distribution | Alkaloid Content | Ecological Adaptations |
---|---|---|---|
E. latissima | Southern Africa | Seeds contain tetrahydroisoquinoline alkaloids including erythramine derivatives [1] | Slow-growing (20-30 years to canopy), long-lived (>100 years), woolly trunk with thorns |
E. fusca | Pantropical (native to 3 continents) | Produces erythrina alkaloids; most internationally distributed species [1] | Salt-tolerant seeds adapted to oceanic dispersal |
E. poeppigiana | South America | Contains curare-like alkaloids including potential erythramine precursors [1] | Tall canopy species serving as shade tree for coffee |
E. variegata (= E. indica) | Asia-Pacific | Thorny varieties produce bioactive alkaloids [1] | Cultivated as living fences and crop supports; fastigial cultivars common |
E. sandwicensis | Endemic to Hawaii | Contains characteristic Erythrina alkaloids [1] | Adapted to volcanic island ecosystems |
The biosynthesis of erythramine follows the characteristic pathway of Erythrina alkaloids, beginning with phenylalanine/tyrosine-derived precursors that form the tetrahydroisoquinoline core. Key modifications include:
Molecular genetic studies indicate that alkaloid profiles vary significantly among species and even between populations, suggesting local evolutionary adaptation of biosynthetic pathways. This chemical diversity is particularly pronounced in geographically isolated species like the Hawaiian endemic E. sandwicensis [1] [6]. The alkaloid-rich seeds of these plants likely function as chemical defenses against herbivores, with erythramine contributing to the paralytic effects observed in grazing animals [1].
The taxonomic relationships within Erythrina reveal that alkaloid-producing species are not clustered in a single clade but rather distributed across the genus, indicating either multiple evolutionary origins of the biosynthetic pathway or differential gene expression of shared pathways. Conservation initiatives focus on approximately 16 recognized taxa and varieties, with at least one species (E. schliebenii) having faced extinction threats due to habitat loss [6] [10]. This genetic and chemical diversity represents an invaluable resource for phytochemical research and potential pharmacological discovery.
Table 4: Core Erythrina Alkaloids Structurally Related to Erythramine
Alkaloid | Molecular Formula | Structural Relationship to Erythramine | Biological Activity |
---|---|---|---|
Erythramine | C₁₈H₂₂NO₃ | Reference compound with spiro-benzodioxole | Neuromuscular blocking activity [1] |
Erythraline | C₁₈H₁₉NO₃ | Unsaturated analog lacking one methylene group | Bioactivity not fully characterized [7] [9] |
Erysodine | C₁₈H₂₁NO₃ | Lacks benzodioxole ring; retains isoquinoline core | Paralytic potency, curare-like activity [1] |
Hypaphorine | C₁₄H₁₈N₂O₂ | Betaine of tryptophan (ionic compound) | Major constituent in most Erythrina seeds [1] |
α-Erythroidine | C₁₆H₁₉NO₄ | Lactonic D-ring instead of benzodioxole | Prototype neuromuscular blocker [1] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3